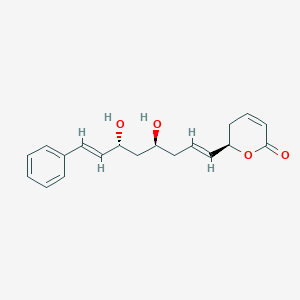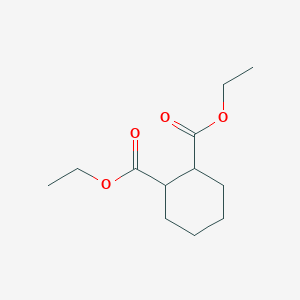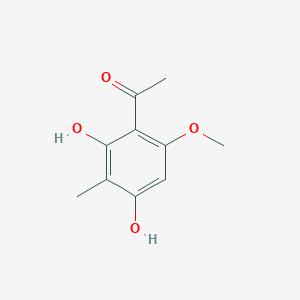![molecular formula C15H15NO2S B158468 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-64-6](/img/structure/B158468.png)
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid, also known as ATPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of glutamate receptor agonists and is known to activate the AMPA subtype of glutamate receptors.
科学的研究の応用
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
作用機序
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid binds to the AMPA subtype of glutamate receptors and activates them, leading to an increase in the influx of calcium ions into the postsynaptic neuron. This results in the depolarization of the neuron and the generation of an action potential. The activation of AMPA receptors is also known to trigger various intracellular signaling pathways that are involved in synaptic plasticity and memory formation.
生化学的および生理学的効果
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory processes. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its specificity for the AMPA subtype of glutamate receptors. This allows researchers to selectively activate these receptors and study their role in various physiological and pathological conditions. However, one of the limitations of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its short half-life, which makes it difficult to study its long-term effects. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is known to have some off-target effects on other glutamate receptor subtypes, which may complicate its use in some experimental settings.
将来の方向性
There are several future directions for research on 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to study the role of these receptors in more detail. In addition, there is a need for more studies to investigate the long-term effects of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid on synaptic plasticity and memory formation. Another area of interest is the development of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has a range of biochemical and physiological effects and has been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes. While 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has some limitations, it remains a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
合成法
The synthesis of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-allyl-2-bromothiazole with 2-bromo-4-(4-methoxyphenyl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. This synthesis method has been optimized to produce high yields of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid with good purity.
特性
CAS番号 |
138568-64-6 |
|---|---|
製品名 |
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC名 |
2-[4-(4-prop-2-enyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H15NO2S/c1-3-4-13-9-19-14(16-13)12-7-5-11(6-8-12)10(2)15(17)18/h3,5-10H,1,4H2,2H3,(H,17,18) |
InChIキー |
MJZPONBYQLPUJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



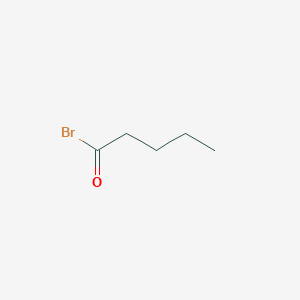
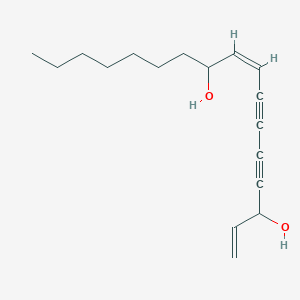
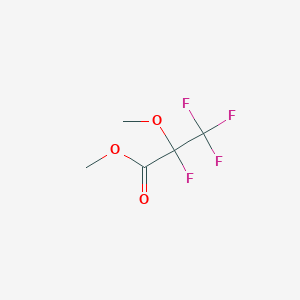
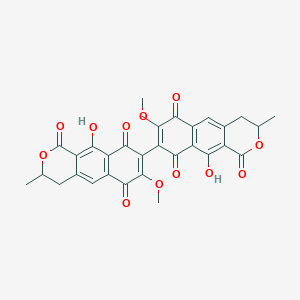
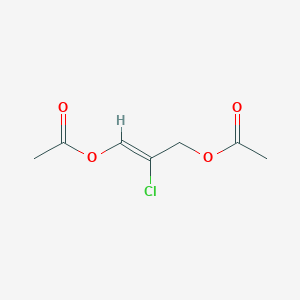
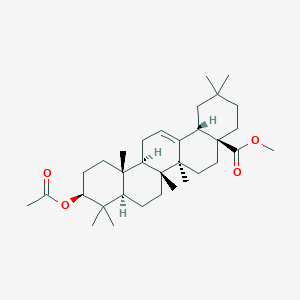
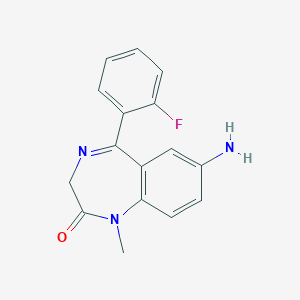
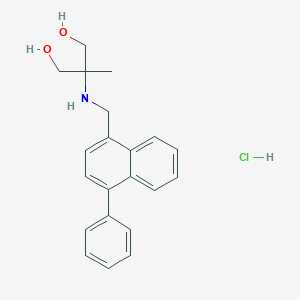
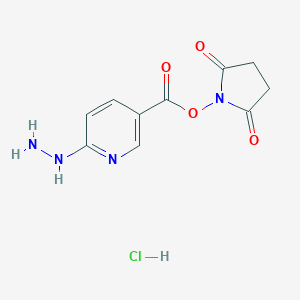
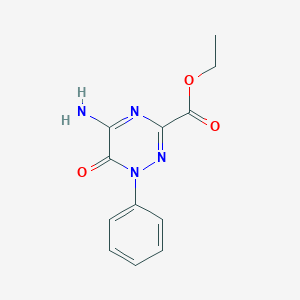
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
